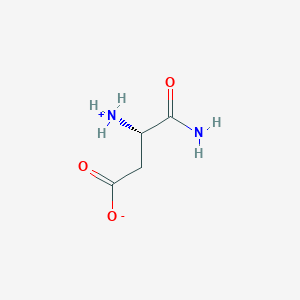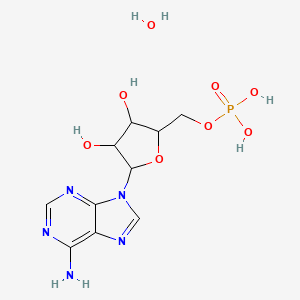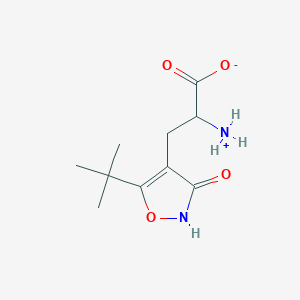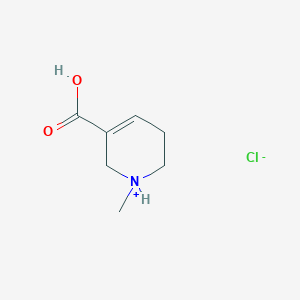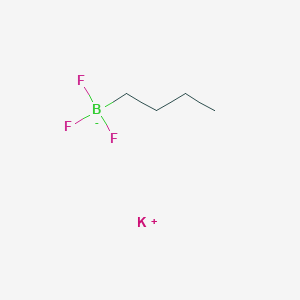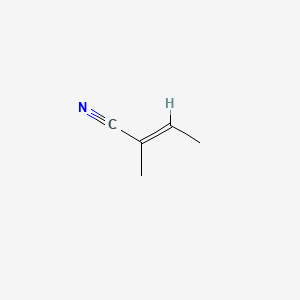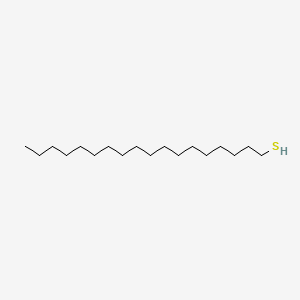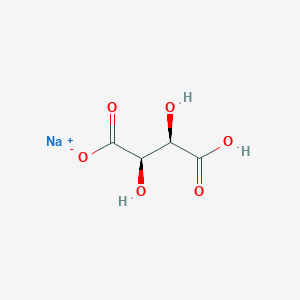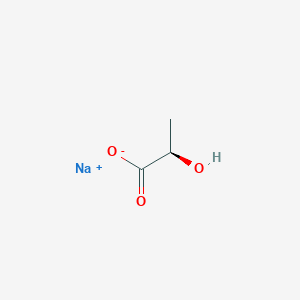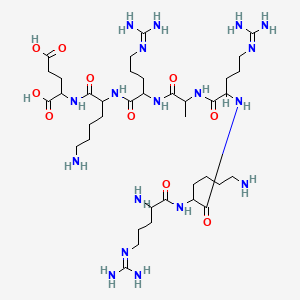
PKG Inhibitor
Vue d'ensemble
Description
Protein kinase G inhibitors are compounds that inhibit the activity of cyclic guanosine monophosphate-dependent protein kinases. These kinases play a crucial role in various physiological processes, including smooth muscle relaxation, platelet function, and neuronal signaling. Inhibiting protein kinase G can have significant therapeutic implications, particularly in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders .
Méthodes De Préparation
The synthesis of protein kinase G inhibitors involves several synthetic routes and reaction conditions. One common method is the use of cyclic nucleotide binding site inhibitors, such as Rp-phosphorothioate analogs. Another approach involves ATP binding site inhibitors like KT5823, and substrate binding site inhibitors like DT-oligopeptides . Industrial production methods often involve large-scale synthesis using these inhibitors, followed by purification and characterization to ensure the desired activity and specificity .
Analyse Des Réactions Chimiques
Protein kinase G inhibitors undergo various chemical reactions, including:
Oxidation: These inhibitors can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxidized inhibitors back to their active forms.
Substitution: Substitution reactions can modify the chemical structure of the inhibitors, potentially enhancing their activity or specificity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific inhibitor and reaction conditions used .
Applications De Recherche Scientifique
Protein kinase G inhibitors have a wide range of scientific research applications:
Chemistry: They are used to study the role of cyclic guanosine monophosphate-dependent protein kinases in various chemical processes.
Biology: These inhibitors help elucidate the signaling pathways involving protein kinase G in cellular processes.
Medicine: Protein kinase G inhibitors are being investigated for their potential therapeutic effects in treating cardiovascular diseases, cancer, and neurodegenerative disorders
Industry: They are used in the development of new drugs and therapeutic agents targeting protein kinase G.
Mécanisme D'action
Protein kinase G inhibitors exert their effects by binding to specific sites on the protein kinase G enzyme, thereby preventing its activation. The molecular targets include the cyclic nucleotide binding site, ATP binding site, and substrate binding site. By inhibiting these sites, the inhibitors block the phosphorylation of target proteins, leading to altered cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Protein kinase G inhibitors can be compared with other kinase inhibitors, such as protein kinase A inhibitors and protein kinase C inhibitors. While all these inhibitors target specific kinases, protein kinase G inhibitors are unique in their ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases. Similar compounds include:
Protein kinase A inhibitors: Target cyclic adenosine monophosphate-dependent protein kinases.
Protein kinase C inhibitors: Target protein kinase C enzymes involved in various cellular processes.
Protein kinase G inhibitors stand out due to their specificity and potential therapeutic applications in diverse fields .
Propriétés
IUPAC Name |
2-[[6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKSKNTVYYVIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


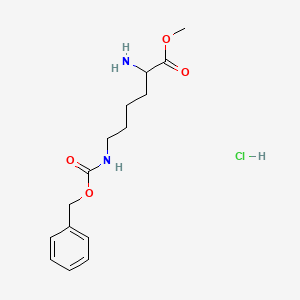
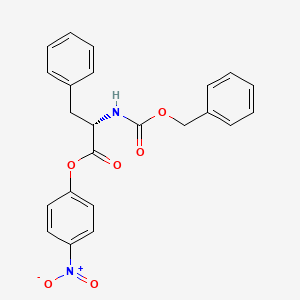
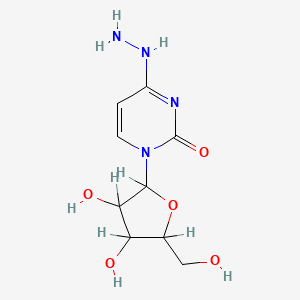
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)
